N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its role as a potential therapeutic agent. This compound is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anti-cancer properties.
This compound is classified under quinazolines and is specifically noted for its potential as an epidermal growth factor receptor tyrosine kinase inhibitor. The pharmacological interest in this compound stems from its structural similarity to Erlotinib, a well-known anti-cancer drug used primarily for treating non-small cell lung cancer and pancreatic cancer. The synthesis of N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine has been documented in various patents, indicating its significance in pharmaceutical research and development .
The synthesis of N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine typically involves several key steps:
The molecular formula of N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine is CHNO. The compound features:
The structural integrity can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule .
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine can undergo various chemical reactions:
The mechanism of action for N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine primarily involves inhibition of the epidermal growth factor receptor tyrosine kinase pathway. By binding to the active site of the receptor, it prevents phosphorylation events that lead to cell proliferation and survival in cancer cells.
This inhibition results in:
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation strategies for pharmaceutical applications .
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine has several promising applications in scientific research:
Quinazoline derivatives represent a cornerstone of targeted cancer therapeutics, specifically designed to inhibit aberrant tyrosine kinase signaling in malignancies. The 4-anilinoquinazoline scaffold serves as the structural foundation for multiple FDA-approved kinase inhibitors, leveraging its ability to competitively bind the ATP pocket of oncogenic kinases. These compounds achieve high selectivity by exploiting subtle differences in kinase active-site conformations, thereby disrupting phosphorylation cascades that drive tumor proliferation and survival. The structural evolution of this chemical class has systematically addressed challenges related to potency, selectivity, and drug resistance through targeted modifications at the 4-, 6-, and 7-positions of the quinazoline core [8].
The development journey of 4-anilinoquinazoline inhibitors began with first-generation EGFR inhibitors like gefitinib and erlotinib, characterized by reversible binding mechanisms. Erlotinib (6,7-bis(2-methoxyethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine) established the therapeutic significance of alkoxy substitutions at the 6- and 7-positions for enhanced kinase affinity and pharmacokinetic properties. Subsequent generations introduced irreversible inhibitors featuring electrophilic warheads (e.g., acrylamides) at the aniline 4′-position, designed to form covalent bonds with cysteine residues in the kinase domain (e.g., afatinib, osimertinib).
Table 1: Structural Evolution of Key 4-Anilinoquinazoline Therapeutics
Compound | R⁶ Substituent | R⁷ Substituent | Aniline 4′-Modification | Target Profile |
---|---|---|---|---|
Gefitinib | -OCH₃ | -OCH₃ | -Cl | EGFR (reversible) |
Erlotinib (reference scaffold) | -OCH₂CH₂OCH₃ | -OCH₂CH₂OCH₃ | -H | EGFR/HER1 (reversible) |
N-(4-Ethynylphenyl) derivative | -OCH₂CH₂OCH₃ | -OCH₂CH₂OCH₃ | -C≡CH | EGFR (mechanism under study) |
Afatinib | -Cl | -CH₂CH₂N(CH₃)₂ | -C≡C-CH₂NHC(O)CH₃ | Pan-HER (irreversible) |
N-(4-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (CAS 1029721-32-1, C₂₂H₂₃N₃O₄, MW 393.44 g/mol) exemplifies a strategic divergence from classical aniline modifications [2] [3] [6]. Its synthesis typically originates from 3,4-dihydroxybenzaldehyde through sequential etherification, nitrile formation, nitration, and reduction to yield 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile [8]. A pivotal innovation involves formamidine intermediate coupling with 4-ethynylaniline under acidic catalysis (e.g., acetic acid), bypassing corrosive chlorinating agents:
Table 2: Synthesis Innovations for Quinazoline Derivatives
Synthetic Step | Conventional Approach | Innovative Approach | Advantage |
---|---|---|---|
Quinazoline core formation | POCl₃/SOCl₂-mediated chlorination | N,N-dimethylformamidine coupling | Avoids corrosive reagents; higher yields |
4-Anilino coupling | 4-chloroquinazoline + aniline | One-pot formamidine/aniline condensation | Reduced intermediates; streamlined process |
Final purification | Column chromatography | Recrystallization from methanol/ethanol | Scalability; industrial feasibility |
This synthetic route, patented in WO2007138613A2, enables direct cyclocondensation using N,N-dimethylformamide dimethyl acetal, significantly improving process efficiency [8]. The 4-ethynyl modification preserves the planar quinazoline conformation critical for ATP-site insertion while introducing electronic and steric properties distinct from prototypical 3-ethynyl analogs (e.g., erlotinib hydrochloride intermediates) [5].
The strategic incorporation of a terminal alkyne at the para-position of the aniline ring differentiates this compound from classical EGFR inhibitors. Biochemical analyses indicate that the linear ethynyl geometry (–C≡C–H) enhances hydrophobic interactions with kinase subdomains compared to meta-substituted analogs. This modification potentially reorients the quinazoline core within the binding cleft, altering interactions with residue K745 in EGFR’s hinge region [8]. The 2-methoxyethoxy side chains maintain solubility while facilitating optimal hydrogen bonding with solvent-exposed kinase regions, a design principle validated in erlotinib’s pharmacokinetic profile.
Table 3: Physicochemical and Biochemical Properties of Key Derivatives
Parameter | Erlotinib Free Base | N-(4-Ethynylphenyl) Derivative | Significance |
---|---|---|---|
Molecular Weight | 393.44 g/mol | 393.44 g/mol | Isobaric with erlotinib |
LogP (Predicted) | 3.2 | 3.5 | Enhanced membrane permeability |
Kinase Inhibition (IC₅₀) | EGFR: 2 nM | Under investigation | Expected nanomolar potency based on scaffold |
Role in Drug Development | Approved therapeutic | Synthetic intermediate/impurity | Exploration of structure-activity relationships |
Suppliers categorize this compound as a research impurity (≥95% purity by HPLC) for analytical method development and structure-activity relationship (SAR) studies [2] [6]. Its primary research utility lies in probing the steric tolerance of EGFR’s “gatekeeper” region (e.g., T790M mutation), where the compact ethynyl group may circumvent steric hindrance from methionine residues. Current investigations focus on whether this para-substitution pattern confers activity against erlotinib-resistant EGFR mutants or alternative kinase targets like HER2 or VEGFR-2 [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: